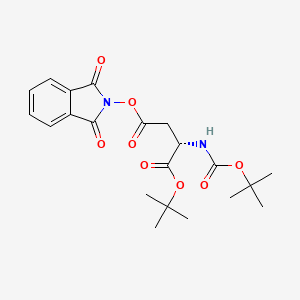
1-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) (tert-butoxycarbonyl)-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dioxo-dihydro-isoindolyl moiety, and a butanedioate group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate typically involves multiple steps, including the protection of amino groups, formation of isoindoline derivatives, and esterification reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the tert-butyl group and dioxo moiety allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the isoindoline ring, using reagents like alkyl halides or amines.
Esterification: The butanedioate group can participate in esterification reactions with alcohols in the presence of acid catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and dioxo groups may play a role in binding to active sites, while the butanedioate group can influence the compound’s overall stability and solubility. The pathways involved in its mechanism of action depend on the specific application and target, but they generally involve modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Compared to other similar compounds, 1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate stands out due to its unique combination of functional groups. Similar compounds include:
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-amino butanedioate: Lacks the tert-butoxycarbonyl group, which may affect its reactivity and applications.
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(methoxy)carbonyl]amino}butanedioate:
Properties
Molecular Formula |
C21H26N2O8 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C21H26N2O8/c1-20(2,3)29-18(27)14(22-19(28)30-21(4,5)6)11-15(24)31-23-16(25)12-9-7-8-10-13(12)17(23)26/h7-10,14H,11H2,1-6H3,(H,22,28)/t14-/m0/s1 |
InChI Key |
GQFQDQUYPVOAGY-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















